MSN8C

Topoisomerase II Drug Resistance Chemoresistance

MSN8C is a catalytic Topo II inhibitor that avoids DNA cleavage, maintaining efficacy in VP-16/ADR-resistant cell lines (HL-60/MX2 RF: 1.7) where traditional poisons fail. Its low genotoxicity and distinct γH2AX response make it essential for separating DNA damage-dependent effects. Researchers use it as a benchmark in poison-refractory tumor models and for in vivo xenograft studies.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
Cat. No. B12388120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSN8C
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1COC2=CC(=O)C(=O)C3=CC=CC1=C32
InChIInChI=1S/C13H10O3/c1-7-6-16-11-5-10(14)13(15)9-4-2-3-8(7)12(9)11/h2-5,7H,6H2,1H3
InChIKeyDBCUFRYAUMHTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MSN8C: A Novel Catalytic Topoisomerase II Inhibitor with Quantitative Antitumor Differentiation


MSN8C (CAS: 1314798-31-6) is an analog of mansonone E identified as a novel catalytic inhibitor of human DNA topoisomerase II (Topo II) [1]. Unlike traditional Topo II poisons such as etoposide (VP-16) that induce DNA double-strand breaks by trapping the Topo II–DNA cleavage complex, MSN8C functions by inhibiting the ATP hydrolysis step of the Topo II catalytic cycle, preventing the enzyme from re-entering the cycle without generating DNA cleavage [1]. This distinct mechanism results in quantifiably lower genotoxicity and reduced cross-resistance in chemoresistant tumor models. MSN8C has a molecular weight of 214.22 Da and the formula C13H10O3 .

Why Topoisomerase II Inhibitors Are Not Interchangeable: MS8NC's Critical Points of Differentiation


Traditional Topo II inhibitors (poisons such as VP-16 and doxorubicin/ADR) induce DNA double-strand breaks by stabilizing the enzyme–DNA cleavage complex, which activates DNA repair pathways and drives acquired drug resistance [1]. In contrast, MSN8C is a catalytic inhibitor that blocks ATP hydrolysis without causing DNA cleavage, thereby circumventing the genotoxicity and resistance mechanisms inherent to poisons [1]. This mechanistic divergence translates into quantifiable differences: MSN8C maintains efficacy in VP-16-resistant and ADR-resistant cell lines where traditional agents fail, and demonstrates markedly lower resistance factors across paired sensitive/resistant cell models [1]. Generic substitution between Topo II poison-class compounds and MSN8C is therefore scientifically unsupported—the two classes exhibit fundamentally different resistance profiles, DNA damage signatures, and cross-resistance behaviors that directly impact experimental outcomes in oncology research.

MSN8C Quantitative Evidence Guide: Head-to-Head Comparisons with VP-16 and ADR


Resistance Factor Comparison: MS8NC Demonstrates 13.5-Fold Lower Cross-Resistance than VP-16 in HL-60/MX2 Cells

MSN8C exhibits dramatically lower cross-resistance in the mitoxantrone-resistant HL-60/MX2 cell line compared to traditional Topo II poisons. The resistance factor (RF) for MSN8C in HL-60/MX2 versus the parental HL-60 line was calculated as 1.7, whereas VP-16 showed an RF of 23 and ADR (doxorubicin) showed an RF of 16 in parallel assessments [1]. This represents a 13.5-fold reduction in cross-resistance versus VP-16. Similarly, in the ADR-resistant MCF-7/Adr breast cancer line, MSN8C displayed an RF of only 1.0 (indicating essentially no cross-resistance), compared to an RF of 16 for ADR itself [1].

Topoisomerase II Drug Resistance Chemoresistance

DNA Damage Profile: MS8NC Avoids γH2AX Induction Unlike Topo II Poisons

MSN8C inhibits Topo II activity without inducing the DNA damage marker γH2AX (Ser139), a mechanistic hallmark that distinguishes it from Topo II poisons such as VP-16 [1]. Western blot analysis in HL-60 cells demonstrated that treatment with MSN8C (up to high concentrations) did not increase γH2AX expression levels, whereas VP-16 produced substantial γH2AX induction as a result of DNA double-strand break formation [1]. This absence of DNA damage signaling is consistent with MSN8C's classification as a pure catalytic inhibitor that does not stabilize the cleavage complex.

DNA Damage Genotoxicity γH2AX

Broad-Spectrum Antiproliferative Activity: MS8NC Average IC50 of 2.60 μM Across 11 Human Tumor Cell Lines

MSN8C demonstrates potent, broad-spectrum antiproliferative activity across 11 human tumor cell lines from diverse tissue origins, with an average IC50 value of 2.60 μM and a range spanning from 1.41 μM to 3.74 μM [1]. In head-to-head MTT assays, MSN8C exhibited superior activity against several VP-16-resistant lines: in HL-60 cells, MSN8C IC50 = 1.68 μM versus VP-16 IC50 = 11.82 μM (7-fold more potent); in K562 cells, MSN8C IC50 = 3.16 μM versus VP-16 IC50 = 12.3 μM (3.9-fold more potent); in A549 cells, MSN8C IC50 = 2.97 μM versus VP-16 IC50 = 25.3 μM (8.5-fold more potent); and in HeLa cells, MSN8C IC50 = 2.89 μM versus VP-16 IC50 = 36.2 μM (12.5-fold more potent) [1].

Antiproliferative IC50 Cytotoxicity

In Vivo Tumor Growth Inhibition: MS8NC Achieves 74.2% Tumor Weight Suppression in A549 Xenograft Model

In an A549 human lung adenocarcinoma nude mouse xenograft model, MSN8C administered at 10 mg/kg via intraperitoneal injection every other day for two weeks achieved a tumor weight inhibition (TWI) value of 74.2% relative to vehicle-treated controls [1]. This in vivo efficacy was comparable to that of the control drug ADR (doxorubicin) administered at 2.5 mg/kg, which demonstrated significant tumor growth inhibition in the same model [1]. Importantly, the study authors noted that MSN8C achieved this efficacy while demonstrating lower toxicity compared to traditional Topo II poisons, though detailed toxicological parameters require further characterization.

Xenograft In Vivo Efficacy A549

Apoptosis Induction via Caspase Activation: MS8NC Dose-Dependently Activates Caspase-3, -8, and -9

MSN8C induces apoptosis in HL-60 leukemia cells through dose-dependent activation of both intrinsic and extrinsic apoptotic pathways. Western blot analysis revealed that MSN8C (1–20 μM, 24 hours) increased cleaved caspase-3 expression in a concentration-dependent manner [1]. In apoptosis pathway assays, MSN8C (5 and 10 μM, 12 hours) dose-dependently enhanced the activities of both caspase-8 (extrinsic pathway initiator) and caspase-9 (intrinsic pathway initiator) in HL-60 cells [1]. This dual-pathway caspase activation profile is consistent with the compound's mechanism as a catalytic Topo II inhibitor that triggers programmed cell death without inducing direct DNA damage.

Apoptosis Caspase Cell Death

Mechanism of Action: MS8NC Competitively Inhibits Topo II ATPase without DNA Intercalation

Mechanistic studies indicate that MSN8C functions as a Topo II catalytic inhibitor that competes for the ATP-binding site of Topo II ATPase [1]. In enzyme inhibition assays, MSN8C prevented supercoiled DNA from entering the catalytic cycle, thereby avoiding entrapment by Topo II poisons and reducing DNA fragment generation [1]. Unlike traditional Topo II poisons that stabilize the enzyme–DNA cleavage complex, MSN8C does not intercalate into DNA and does not induce detectable DNA strand breaks [1]. ATP competition experiments suggested that MSN8C may act directly on the ATP site of Topo II ATPase; however, additional studies are needed to definitively confirm this binding mode.

ATPase Inhibition Catalytic Inhibitor Mechanism of Action

MSN8C: Recommended Research and Industrial Application Scenarios


Overcoming Acquired Resistance in VP-16-Refractory Cancer Models

MSN8C is ideally suited for research involving Topo II poison-resistant cell lines, particularly HL-60/MX2 (mitoxantrone-resistant leukemia) and MCF-7/Adr (doxorubicin-resistant breast cancer). In these models, MSN8C maintains potent antiproliferative activity with resistance factors of 1.7 and 1.0, respectively, whereas VP-16 and ADR exhibit RFs of 16–23 [1]. Researchers investigating mechanisms of chemoresistance or seeking alternative Topo II targeting strategies in poison-refractory tumor models should prioritize MSN8C over traditional poisons due to its negligible cross-resistance profile [1].

Genotoxicity-Comparative Studies of Topoisomerase II Inhibitor Classes

MSN8C's distinct inability to induce γH2AX DNA damage signaling makes it a valuable comparator compound for studies examining the differential genotoxic effects of Topo II inhibitor classes [1]. In head-to-head experiments with VP-16, MSN8C does not elevate γH2AX (Ser139) levels in HL-60 cells, providing a clean experimental control for separating Topo II catalytic inhibition from DNA damage responses [1]. This property enables researchers to dissect DNA damage-dependent versus DNA damage-independent effects of Topo II targeting.

Broad-Spectrum Antitumor Screening Panels with Superior Potency Versus VP-16

For laboratories conducting broad-spectrum antitumor screening across multiple cancer cell lines, MSN8C offers consistent low-micromolar potency (average IC50 = 2.60 μM across 11 tumor cell lines) with demonstrated superiority over VP-16 in several aggressive models: 7-fold more potent in HL-60 leukemia cells, 8.5-fold more potent in A549 lung adenocarcinoma, and 12.5-fold more potent in HeLa cervical carcinoma cells [1]. This enhanced potency profile across diverse tumor types supports MSN8C's inclusion as a benchmark catalytic Topo II inhibitor in oncology-focused compound screening campaigns.

In Vivo Xenograft Validation of Non-Genotoxic Topo II Inhibition

MSN8C has demonstrated robust in vivo tumor growth inhibition in an A549 lung cancer xenograft model, achieving 74.2% tumor weight suppression at 10 mg/kg (i.p., q2d) over two weeks [1]. This validated in vivo activity positions MSN8C as a suitable tool compound for preclinical studies requiring in vivo proof-of-concept for non-genotoxic Topo II catalytic inhibition. Researchers may also employ MSN8C as a reference standard when evaluating novel catalytic Topo II inhibitor candidates in comparative xenograft efficacy studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSN8C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.